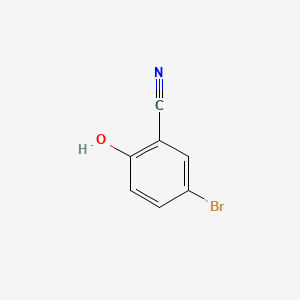

5-Bromo-2-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCONXMDUZOPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193563 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40530-18-5 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNM9XBK3UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 5-Bromo-2-hydroxybenzonitrile. This compound serves as a crucial building block in the development of novel therapeutic agents and functional materials. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrNO.[1][2][3][4] It is also known by several synonyms, including 5-Bromo-2-cyanophenol, 2-Hydroxy-5-bromobenzonitrile, and 5-Bromosalicylonitrile.[2][5] The presence of the bromine, hydroxyl, and nitrile functional groups on the benzene ring imparts versatile reactivity, making it a valuable intermediate in organic synthesis.[6]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO | [1][2][3][4] |

| Molecular Weight | 198.02 g/mol | [2][3][4] |

| CAS Registry Number | 40530-18-5 | [2][4][5] |

| Melting Point | 158-163 °C | |

| 158-162 °C | ||

| 156 °C | [5] | |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and acetone. Slightly soluble in methanol. | |

| pKa (Predicted) | 6.60 ± 0.18 | |

| Appearance | White to light yellow powder or crystals. |

Structural Information

The structure of this compound has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| SMILES | N#CC1=CC(Br)=CC=C1O | [5] |

| InChI | InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | [2][5] |

| InChIKey | PVCONXMDUZOPJH-UHFFFAOYSA-N | [2][5] |

The crystal structure of this compound has been determined to be in the triclinic space group P-1, with two independent molecules in the asymmetric unit.[7] These molecules form one-dimensional chains in the solid state through hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the nitrile group.[8]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound synthesized from 5-bromosalicylaldehyde in DMSO-d₆ shows the following signals: δ 11.41 (s, 1H, OH), 7.86 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.9, 2.4 Hz, 1H), 6.98 (d, J = 8.9 Hz, 1H).[9]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of 2-bromo-5-hydroxybenzonitrile, a related isomer, suggests a characteristic chemical shift for the nitrile carbon at around 115 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, and C-Br functional groups. A broad band in the region of 3500-3300 cm⁻¹ corresponds to the O-H stretching vibration, while a sharp peak around 2220 cm⁻¹ is indicative of the C≡N stretch.[7]

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.[7]

Experimental Protocols

Synthesis of this compound from 5-Bromosalicylaldehyde[11]

Materials:

-

5-Bromosalicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) sequentially.

-

Stir the reaction mixture at 100 °C for 7 hours.

-

After the reaction is complete, remove the solvent by evaporation.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and then dry it.

-

Remove the solvent by evaporation.

-

Add petroleum ether to the residue to precipitate the product.

-

Filter the precipitated crystals to obtain this compound. (Reported yield: 75.2 g, 95%).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the purity analysis of this compound.[1]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 column

Mobile Phase:

-

A gradient mixture of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Prepare the sample solution by dissolving the synthesized product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis due to its multiple reactive sites. The bromine atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] The hydroxyl group can undergo O-alkylation, as demonstrated in the Williamson ether synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis.[8]

Signaling Pathways and Biological Activity

While this compound itself has not been extensively studied for its direct biological activity or involvement in specific signaling pathways, its derivatives have shown significant biological effects. For instance, a derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[10] This suggests that the 5-bromo-2-hydroxybenzoyl scaffold may be a valuable pharmacophore for the development of therapeutics targeting oxidative stress-related diseases. The primary role of this compound in drug discovery remains as a critical starting material for the synthesis of more complex and potent molecules.[6]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Reactivity of this compound.

Caption: Role as a precursor in drug discovery.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 40530-18-5 | Benchchem [benchchem.com]

- 7. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 8. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 40530-18-5 [amp.chemicalbook.com]

- 10. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5): Synthesis, Derivatization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxybenzonitrile, a key chemical intermediate in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and key derivatization reactions. Furthermore, it explores its application as a scaffold for kinase inhibitors, focusing on the JAK/STAT signaling pathway as a representative example of its biological relevance. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application in a research setting.

Core Compound Properties

This compound is a halogenated aromatic nitrile that serves as a versatile building block in medicinal chemistry.[1] Its structure incorporates a hydroxyl group, a bromine atom, and a nitrile group on a benzene ring, offering multiple points for chemical modification.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 40530-18-5 | [2] |

| Molecular Formula | C₇H₄BrNO | [2] |

| Molecular Weight | 198.02 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 158-163 °C | |

| Boiling Point | 282.8±25.0 °C (Predicted) | [3] |

| Density | 1.79 g/cm³ (Predicted) | [3] |

| pKa | 6.60±0.18 (Predicted) | [3] |

| Solubility | Slightly soluble in methanol | [3] |

| InChI Key | PVCONXMDUZOPJH-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR | Spectral data available, specific shifts may vary with solvent. | [5] |

| ¹³C NMR | Spectral data available, specific shifts may vary with solvent. | [5] |

| Infrared (IR) Spectroscopy | Key absorptions for O-H, C≡N, and C-Br bonds. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and isotopic pattern characteristic of a monobrominated compound. | [1] |

Synthesis and Derivatization

This compound is a valuable starting material for the synthesis of more complex molecules, particularly through cross-coupling reactions that leverage its bromine substituent.

Synthesis of this compound

A common and direct method for the synthesis of this compound is the electrophilic bromination of 2-hydroxybenzonitrile (o-cyanophenol). The strong ortho-, para-directing effect of the hydroxyl group favors bromination at the para position (position 5).

Materials:

-

2-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Key Derivatization Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with nitrogen/argon inlet

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq) under an inert atmosphere (nitrogen or argon).

-

Add anhydrous, degassed toluene and a small amount of degassed water.

-

Heat the reaction mixture to 100 °C and stir vigorously for the time required for the reaction to complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between this compound and an amine. This reaction is crucial for synthesizing arylamines, which are common motifs in pharmaceuticals.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with nitrogen/argon inlet

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).

-

Add anhydrous, degassed toluene, followed by aniline (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Development

Derivatives of this compound are of significant interest in the development of kinase inhibitors.[6] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The benzonitrile scaffold can be elaborated to target the ATP-binding site of various kinases.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[7] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[7][8] Small molecule inhibitors targeting JAKs are therefore of great therapeutic interest. The general structure of this compound can serve as a starting point for the synthesis of such inhibitors.

Illustrative Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates a simplified JAK/STAT signaling pathway and the mechanism by which a hypothetical kinase inhibitor derived from this compound might act. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A competitive inhibitor binds to the ATP-binding site of JAK, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

References

- 1. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR [m.chemicalbook.com]

- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-2-hydroxybenzonitrile and Its Synonyms for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-2-hydroxybenzonitrile (CAS No: 40530-18-5). This document provides a detailed overview of its chemical identity, physicochemical properties, and its role as a versatile synthetic intermediate in the creation of biologically active molecules.

Chemical Identity and Synonyms

To ensure clarity and accuracy in research and documentation, it is crucial to recognize the various synonyms and identifiers for this compound. The compound is frequently referred to by several alternative names in literature and commercial listings. The most common synonym, and a source of potential confusion, is 4-Bromo-2-cyanophenol. The correct IUPAC name for this structure is this compound[1][2].

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 40530-18-5[1][3][4] |

| Synonyms | 4-Bromo-2-cyanophenol[5][6], 2-Hydroxy-5-bromobenzonitrile[1], 5-Bromosalicylonitrile[6], Benzonitrile, 5-bromo-2-hydroxy-[1][3] |

| Molecular Formula | C₇H₄BrNO[1][2] |

| Molecular Weight | 198.02 g/mol [2][4] |

| InChI | InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H[1][2] |

| InChIKey | PVCONXMDUZOPJH-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)C#N)O[1][2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data.

| Property | Value | Source |

| Melting Point | 158-163 °C | [4][6] |

| Boiling Point (Predicted) | 282.8 ± 25.0 °C | [6][7] |

| pKa (Predicted) | 6.60 ± 0.18 | [6][7] |

| Solubility | Slightly soluble in Methanol. Low solubility in water. Soluble in common organic solvents like ethanol and acetone. | [1][7] |

| Appearance | White to light yellow powder/crystal. | [1][7] |

Role in Chemical Synthesis and Drug Discovery

This compound is a valuable building block in organic synthesis, primarily utilized as a synthetic intermediate for more complex molecules with potential therapeutic applications[5][8]. Its functional groups—a hydroxyl, a nitrile, and a bromo substituent on a benzene ring—provide multiple reaction sites for constructing diverse chemical scaffolds.

The compound has been employed as a starting material in the synthesis of potential:

While direct biological activity on specific signaling pathways is not extensively documented for this compound itself, its derivatives have shown significant biological effects. For instance, a related isomer, 2-bromo-5-hydroxybenzonitrile, is a precursor to 2-bromo-5-hydroxybenzoic acid, which has demonstrated anticancer activity[8]. Furthermore, derivatives such as 5-bromo-2-hydroxybenzamide have exhibited potent anti-inflammatory properties[8].

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the conversion of 5-bromosalicylaldehyde.

Reaction Scheme:

Procedure:

-

To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) sequentially[9].

-

Stir the reaction mixture at 100 °C for 7 hours[9].

-

After the reaction is complete, remove the solvent by evaporation[9].

-

Dissolve the resulting residue in ethyl acetate[9].

-

Wash the organic layer with water and then dry it[9].

-

Remove the solvent again by evaporation[9].

-

Add petroleum ether to the residue to precipitate the product[9].

-

Filter the precipitated crystals to obtain this compound[9].

This method has been reported to yield the product in high purity (95% yield)[9].

Williamson Ether Synthesis using this compound

This protocol illustrates the use of this compound as a substrate for synthesizing more complex derivatives.

Reaction Scheme:

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution at 0 °C to form the sodium phenoxide.

-

Add isobutyl bromide (1.5 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure 5-Bromo-2-isobutoxybenzonitrile.

This guide provides foundational technical information for researchers working with this compound. By consolidating data on its identity, properties, and synthetic utility, this document aims to facilitate further innovation in medicinal chemistry and materials science.

References

- 1. This compound | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 2. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound 97 40530-18-5 [sigmaaldrich.com]

- 5. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 40530-18-5 [amp.chemicalbook.com]

- 7. 40530-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 40530-18-5 | Benchchem [benchchem.com]

- 9. This compound | 40530-18-5 [chemicalbook.com]

Spectroscopic Profile of 5-Bromo-2-hydroxybenzonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-hydroxybenzonitrile, a key intermediate in the development of various therapeutic agents. The following sections present available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and graphical representations of analytical workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental ¹H NMR data is available, complete experimental datasets for ¹³C NMR, IR, and MS are not readily found in the public domain. The subsequent tables provide a compilation of available experimental data and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.41 | s | - | OH |

| 7.86 | d | 2.4 | H-6 |

| 7.65 | dd | 8.9, 2.4 | H-4 |

| 6.98 | d | 8.9 | H-3 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| ~160 | C-2 (C-OH) | The carbon attached to the hydroxyl group is expected to be significantly deshielded. |

| ~140 | C-4 | Aromatic carbon with a downfield shift due to the influence of adjacent electron-withdrawing groups. |

| ~135 | C-6 | Aromatic carbon deshielded by the adjacent nitrile group. |

| ~120 | C-1 (C-CN) | The carbon of the nitrile group typically appears in this region. |

| ~118 | CN | The nitrile carbon itself. |

| ~115 | C-5 (C-Br) | The carbon attached to bromine is expected to be shielded compared to other aromatic carbons. |

| ~115 | C-3 | Aromatic carbon shielded by the adjacent hydroxyl group. |

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~700-500 | Medium-Strong | C-Br stretch |

Note: These are predicted values. Actual experimental values may vary. An ATR-IR spectrum is noted to be available from Aldrich, catalog number 697184.[1]

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 197/199 | ~100 / ~98 | [M]⁺/ [M+2]⁺ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 170/172 | Variable | [M-HCN]⁺ |

| 118 | Variable | [M-Br]⁺ |

| 90 | Variable | [M-Br-HCN]⁺ |

Note: These are predicted values. A GC-MS spectrum is noted to be available.[1] The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization (Electron Ionization - EI): In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzonitrile from o-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-hydroxybenzonitrile, a valuable building block in the development of novel therapeutic agents and functional materials. The primary synthetic route detailed herein is the direct electrophilic bromination of o-cyanophenol (2-hydroxybenzonitrile). This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a hydroxyl group, a nitrile moiety, and a bromine atom on a benzene ring, offers multiple points for further chemical modification, making it a versatile precursor in medicinal chemistry. The synthesis from readily available o-cyanophenol is a common and efficient method for its preparation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group acts as a powerful activating and ortho-, para-directing group, while the nitrile group is a deactivating and meta-directing group. The strong directing effect of the hydroxyl group ensures the selective introduction of the bromine atom at the para-position (position 5) relative to the hydroxyl group.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the bromination of o-cyanophenol to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from o-cyanophenol.

| Parameter | Value | Notes |

| Reactants | ||

| o-Cyanophenol | 1.0 equivalent | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents | Brominating agent |

| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | A polar aprotic solvent is typically used. |

| Reaction Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm. |

| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Product Yield | Typically > 80% | Yield can vary based on reaction scale and purification method. |

| Product Melting Point | 158-163 °C | Literature value. |

| Molecular Weight | 198.02 g/mol |

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound from o-cyanophenol using N-bromosuccinimide.

Materials:

-

o-Cyanophenol (2-hydroxybenzonitrile)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or powder funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-cyanophenol (1.0 eq.) in anhydrous acetonitrile (or dichloromethane) under a nitrogen or argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a white to off-white solid.

-

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should be determined and compared to the literature value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

A schematic representation of the synthesis workflow.

Signaling Pathway of Electrophilic Aromatic Substitution

The following diagram illustrates the logical steps of the electrophilic aromatic substitution mechanism for the bromination of o-cyanophenol.

The mechanism of electrophilic bromination.

Conclusion

The synthesis of this compound from o-cyanophenol via direct bromination with N-bromosuccinimide is a reliable and efficient method. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The straightforward procedure, coupled with a simple purification technique, makes this an accessible route to a valuable chemical intermediate for drug discovery and materials science applications. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Physical characteristics of 5-Bromo-2-hydroxybenzonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 5-Bromo-2-hydroxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. This document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and illustrates its central role in synthetic pathways.

Core Physical Properties

This compound is a solid, typically appearing as a white to off-white or pale yellow crystalline powder.[1][2] Its stability is generally good under normal conditions, though it is sensitive to strong acids, bases, and oxidizing agents.[2]

Melting Point

The reported melting point of this compound shows notable variation across different sources. This variability may be attributed to differences in the purity of the sample or the specific experimental conditions employed for determination. Researchers should consider recrystallization of the compound to ensure purity before characterization. A publication in Acta Crystallographica Section E mentions recrystallizing the compound from chloroform for crystal structure analysis.[3]

| Melting Point Range (°C) | Source(s) |

| 95 - 98 | Nanjing Finechem Holding Co.,Limited[2] |

| 104 - 106 | Unnamed Supplier[1] |

| 158 - 162 | TCI AMERICA[4] |

| 158 - 163 | Sigma-Aldrich, Alfa Chemistry[5] |

Solubility

The solubility of this compound has been described qualitatively. It exhibits low solubility in water and is soluble in common organic solvents such as ethanol and acetone.[2] One source also indicates slight solubility in methanol.[6] For drug development and synthesis, understanding its solubility profile in various solvent systems is crucial for reaction setup, purification, and formulation.

| Solvent | Solubility | Source(s) |

| Water | Low solubility | Nanjing Finechem Holding Co.,Limited[2] |

| Ethanol | Soluble | Nanjing Finechem Holding Co.,Limited[2], ChemBK[7] |

| Acetone | Soluble | Nanjing Finechem Holding Co.,Limited[2] |

| Ethers | Soluble | ChemBK[7] |

| Methanol | Slightly soluble | ChemicalBook[6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties discussed above.

Melting Point Determination (Capillary Method)

This protocol describes a general and widely accepted method for determining the melting point of a crystalline organic solid.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube.

-

Compact the sample at the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm for accurate results.[10]

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15°C below the expected melting point.[8][10]

-

Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For high accuracy, perform the determination in triplicate and report the average range.

-

Solubility Determination (Gravimetric Method)

This protocol provides a general procedure for quantitatively determining the solubility of this compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

-

Equilibration:

-

Add a known volume of the desired solvent (e.g., ethanol, acetone, water) to the vial.

-

Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtering the supernatant through a syringe filter is recommended.

-

Transfer the aliquot of the saturated solution to a pre-weighed container (e.g., a watch glass or evaporating dish).

-

Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound in the aliquot.

-

Determine the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of key processes related to this compound.

Caption: Workflow for the determination of physical properties.

Caption: Role in the synthesis of bioactive compounds.[3][11]

References

- 1. innospk.com [innospk.com]

- 2. This compound | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 3. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 40530-18-5 | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 40530-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. drugfuture.com [drugfuture.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | 40530-18-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a cyano group on a benzene ring, provides a versatile platform for a wide range of chemical transformations. This document offers a comprehensive analysis of the reactivity profile of each functional group, detailing the electronic and steric influences that govern their chemical behavior. We explore key reactions such as O-alkylation, nucleophilic additions to the nitrile, metal-catalyzed cross-coupling at the bromine position, and electrophilic aromatic substitution. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for pivotal reactions, and uses logical diagrams to illustrate reactivity principles, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 40530-18-5 | [1] |

| Molecular Formula | C₇H₄BrNO | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 158-163 °C | |

| ¹³C NMR (Nitrile C) | ~115 ppm (expected) | [2] |

Crystal structure analysis reveals that in the solid state, molecules of this compound are linked into one-dimensional chains by intermolecular hydrogen bonds between the phenolic hydrogen and the nitrile nitrogen of an adjacent molecule.[3] The observed O···N distances are 2.805 Å and 2.810 Å, indicating a strong interaction that can influence the reactivity of both functional groups in the solid state or in non-polar solvents.[3]

Reactivity Profile of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

The Hydroxyl (-OH) Group

The phenolic hydroxyl group is a potent activating group, significantly influencing the molecule's reactivity.

-

Acidity and Nucleophilicity: As a phenol, the hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide ion. This dramatically increases the nucleophilicity of the oxygen, making it the primary site for reactions like etherification (O-alkylation) and esterification (O-acylation).

-

Directing Effects: The -OH group is a strong ortho, para-director for electrophilic aromatic substitution (EAS).[2][4] Its powerful activating nature is the dominant influence in EAS reactions on the ring.

-

Intramolecular Interactions: The ortho-positioning of the hydroxyl group relative to the cyano group allows for a stabilizing interaction, which can be characterized as an intramolecular hydrogen bond, particularly in the gas phase and in non-polar solvents. This interaction can modulate the acidity of the phenol and the electrophilicity of the nitrile.[5]

Common Transformations:

-

Etherification: Formation of ethers is a common derivatization. The Williamson ether synthesis (using an alkyl halide and a base) or the Mitsunobu reaction provide efficient routes to a wide variety of aryl ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters, which can serve as protecting groups or introduce new functionalities.

The Cyano (-CN) Group

The nitrile group is a versatile functional handle that can be transformed into several other important groups.

-

Electronic Effects: The cyano group is a strong electron-withdrawing group through both induction and resonance. It is deactivating and meta-directing in electrophilic aromatic substitution.[2][4]

-

Nucleophilic Addition: The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its most common transformations.

Common Transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide.[6] This is a fundamental transformation for introducing a carboxyl group.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

-

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

The Bromo (-Br) Group

The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed reactions.

-

Electronic Effects: As a halogen, bromine is deactivating towards electrophilic aromatic substitution due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance electron donation.[4]

-

Leaving Group Ability: The C-Br bond is well-suited for participation in a variety of cross-coupling reactions where the bromine atom acts as a leaving group.

Common Transformations:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds.[8][9][10]

-

Heck-Mizoroki Reaction: The aryl bromide can be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.[11][12]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[4]

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than aryl halides activated by strongly electron-withdrawing groups (like -NO₂), the C-Br bond can undergo nucleophilic substitution with strong nucleophiles under forcing conditions. The overall electron-withdrawing nature of the cyano group enhances this possibility.[4]

Interplay of Functional Groups and Regioselectivity

The overall reactivity of the molecule, particularly in electrophilic aromatic substitution, is a result of the combined directing effects of the substituents.

References

- 1. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 3. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 40530-18-5 | Benchchem [benchchem.com]

- 5. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxybenzonitrile, also known as 5-bromo-2-cyanophenol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group on a phenolic backbone, renders it a valuable starting material and intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the key literature, historical context, physicochemical properties, synthesis protocols, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Historical Context

The exploration of halogenated benzonitriles as synthetic precursors dates back to the early 20th century, driven by the need to create functionalized aromatic compounds for various industrial and pharmaceutical applications. While the broader class of compounds was known, specific synthetic methods for this compound were documented more recently. A notable synthesis involving the bromination of o-cyanophenol was described in 1997.[1] Subsequent years saw the development of alternative synthetic routes, including a photochemical synthesis from 5-chloro-2-hydroxybenzonitrile in 1999, the addition of a nitrile group to p-bromophenol in 2008, and a cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime in 2009.[1] These advancements highlight an evolving understanding of the reactivity of substituted benzonitriles and have solidified the role of this compound as a key building block in modern organic synthesis. Its utility is particularly evident in the construction of heterocyclic scaffolds for drug discovery programs.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key quantitative data.

| Property | Value |

| CAS Number | 40530-18-5 |

| Molecular Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-2-cyanophenol, 2-Hydroxy-5-bromobenzonitrile |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158-163 °C |

| Boiling Point (Predicted) | 282.8 ± 25.0 °C |

| Density (Predicted) | 1.79 g/cm³ |

| pKa (Predicted) | 6.60 ± 0.18 |

| Solubility | Slightly soluble in methanol. Soluble in ethanol, ethers, and other organic solvents. |

| Spectroscopic Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 11.41 (s, 1H, -OH), 7.86 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (dd, J=8.9, 2.4 Hz, 1H, Ar-H), 6.98 (d, J=8.9 Hz, 1H, Ar-H).[2] |

| ¹³C NMR | Predicted shifts would include signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the hydroxyl and bromo substituents. Specific experimental data is not readily available in the searched literature. |

| Infrared (IR) | Expected characteristic peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), a sharp C≡N stretch (around 2220-2260 cm⁻¹), and C-Br stretch (in the fingerprint region). A reference spectrum is available on PubChem.[3] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). A reference GC-MS spectrum is available on PubChem.[3] |

Key Synthetic Protocols

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis from 5-Bromosalicylaldehyde

This protocol describes the conversion of 5-bromosalicylaldehyde to this compound via an oxime intermediate.[2]

Materials:

-

5-Bromosalicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Ethyl acetate

-

Petroleum ether

-

Water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) in sequence.

-

Stir the reaction mixture at 100 °C for 7 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Dissolve the obtained residue in ethyl acetate.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent by evaporation.

-

Add petroleum ether to the residue to precipitate the product.

-

Filter the precipitated crystals to obtain this compound (75.2 g, 95% yield).[2]

Protocol 2: Bromination of 2-Hydroxybenzonitrile (Illustrative)

While a specific detailed protocol for the selective synthesis of the 5-bromo isomer was not found in the initial searches, a general procedure for the bromination of a similar phenolic compound is provided for illustrative purposes. The regioselectivity will be influenced by the directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups.

Materials:

-

2-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Dissolve 2-hydroxybenzonitrile (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its utility in medicinal chemistry is highlighted by its incorporation into molecules targeting a range of diseases.

PIM Kinase Inhibitors for Cancer Therapy

PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance. This compound has been utilized as a key starting material in the synthesis of potent PIM kinase inhibitors.

Caption: Simplified PIM Kinase Signaling Pathway.

Xanthine Oxidase Inhibitors for Gout Treatment

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound serves as a scaffold for the development of novel xanthine oxidase inhibitors.

Caption: Mechanism of Xanthine Oxidase and its Inhibition.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

A common and powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its rich reactivity, stemming from its distinct functional groups, has enabled the synthesis of a diverse range of complex molecules with significant therapeutic potential. The continued exploration of its synthetic applications is likely to lead to the discovery of new and improved therapeutic agents for a variety of diseases. This guide has provided a comprehensive overview of its historical context, physicochemical properties, synthetic methodologies, and key applications, serving as a valuable resource for researchers in the field.

References

A Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Sourcing, Purity, and Application

Introduction

5-Bromo-2-hydroxybenzonitrile (CAS No. 40530-18-5), also known as 4-Bromo-2-cyanophenol, is a versatile aromatic building block crucial in various fields of chemical synthesis.[1] Its molecular structure, featuring a strategically positioned bromine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth overview of its commercial availability, purity grades, and typical applications for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers and Purity Grades

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several reputable chemical suppliers, with purity levels typically ranging from 97% to over 98%. The choice of grade depends on the sensitivity of the subsequent synthetic steps. For applications such as the development of pharmaceutical ingredients or high-spec materials, higher purity grades are recommended.

Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.

| Supplier | Purity Grade(s) Available | Analytical Method | CAS Number |

| Sigma-Aldrich | 97% | Not specified | 40530-18-5 |

| TCI America | >98.0% | Gas Chromatography (GC) | 40530-18-5 |

| Santa Cruz Biotechnology | Not specified | Not specified | 40530-18-5[3] |

| BLD Pharm | Not specified | Not specified | 40530-18-5[4] |

| ChemicalBook | 98% | Not specified | 40530-18-5[5] |

Logical Workflow for Procurement and Use

The process of acquiring and utilizing a chemical reagent in a research setting follows a structured workflow. This ensures that the correct material is sourced, verified, and used appropriately.

Caption: Workflow for chemical reagent procurement and quality control.

Experimental Protocols and Methodologies

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

While suppliers provide a certificate of analysis, independent verification of purity is standard practice in many laboratories. A general reverse-phase HPLC method can be employed for this purpose.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for Mass Spectrometry compatibility or 0.1% phosphoric acid for standard UV detection).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run the gradient elution program.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

2. Application in Synthesis: Suzuki-Miyaura Cross-Coupling (Representative Protocol)

The bromine atom on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2] This is a foundational method for building more complex molecules.[2]

-

Reaction:

-

This compound + Arylboronic acid → 5-Aryl-2-hydroxybenzonitrile

-

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

-

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, and the base.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up: Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.

-

General Synthetic Workflow

The use of this compound as a starting material in a multi-step synthesis follows a logical progression from reaction to purification.

Caption: A generalized workflow for synthetic application.

This compound is a readily available and highly functionalized chemical intermediate. Its utility in forming complex molecular architectures, particularly through cross-coupling reactions, makes it a valuable tool for medicinal and materials chemists.[2][7] A thorough understanding of its sourcing, purity assessment, and reaction methodologies is essential for its effective application in research and development.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 40530-18-5 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 40530-18-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 40530-18-5 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzonitrile is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. This whitepaper provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the generation of potent therapeutic agents. A particular focus is placed on its utility in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of anti-angiogenic drugs used in cancer therapy.

Core Properties of this compound

This compound is a crystalline solid, typically appearing as a white to off-white powder. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.

| Property | Value | References |

| Chemical Formula | C₇H₄BrNO | [1][2][3][4][5] |

| Molecular Weight | 198.02 g/mol | [1][2][3][4][6] |

| CAS Number | 40530-18-5 | [2][4] |

| Melting Point | 155-163 °C | [2][7] |

| Appearance | White to off-white powder/solid | [1][8] |

| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol and acetone. | [1] |

| Stability | Stable under normal conditions, but sensitive to strong acids, bases, and oxidizing agents. | [1] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Bromination of 2-Cyanophenol

This method involves the direct bromination of o-cyanophenol.

Materials:

-

2-Cyanophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-cyanophenol (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature with continuous stirring.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis from 5-Bromosalicylaldehyde

This two-step protocol involves the conversion of 5-bromosalicylaldehyde to its oxime, followed by dehydration to the nitrile.

Materials:

-

5-Bromosalicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Oxime Formation: To a solution of 5-bromosalicylaldehyde (1.0 equivalent) in formic acid, add hydroxylamine hydrochloride (1.3 equivalents) and sodium formate (1.3 equivalents).

-

Stir the reaction mixture at 100 °C for approximately 7 hours.

-

Dehydration to Nitrile: After the oxime formation is complete (as monitored by TLC), continue heating the reaction mixture. The formic acid acts as the dehydrating agent.

-

Upon completion of the reaction, cool the mixture and remove the formic acid by evaporation.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude this compound by recrystallization.[4]

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] One of the key classes of kinase inhibitors synthesized from this intermediate are those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of a 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivative (A VEGFR-2 Inhibitor)

While not a direct one-step synthesis from this compound, its structural motif is integral to the synthesis of complex heterocyclic systems like the 1-benzyl-5-bromoindolin-2-one scaffold, which has shown potent VEGFR-2 inhibitory activity.[4][9] The bromo-phenyl core of this compound is a common feature in these larger molecules. A general synthetic approach to such inhibitors is outlined below.

Experimental Workflow for the Synthesis of a VEGFR-2 Inhibitor

Caption: A generalized synthetic workflow for a VEGFR-2 inhibitor.

Detailed Protocol for a Key Step: Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated via a Williamson ether synthesis, a common step in building more complex molecules.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), finely pulverized

-

An appropriate alkyl halide (e.g., benzyl bromide)

-

Butanone (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-